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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and standard operating procedures for the

synthesis of Locked Nucleic Acid (LNA®) oligonucleotides. LNA® oligonucleotides are a class

of nucleic acid analogs containing one or more LNA® nucleotide monomers, which feature a

methylene bridge connecting the 2'-oxygen and the 4'-carbon of the ribose ring.[1][2] This

structural modification "locks" the ribose in a C3'-endo conformation, leading to enhanced

thermal stability, improved mismatch discrimination, and increased resistance to enzymatic

degradation when hybridized to complementary DNA or RNA sequences.[3][1][2]

These properties make LNA® oligonucleotides valuable tools in a wide range of molecular

biology applications, including diagnostics and therapeutics.[1][4] This document outlines the

standard phosphoramidite chemistry-based solid-phase synthesis of LNA® oligonucleotides,

including monomer preparation, synthesis cycle, cleavage, deprotection, and purification.

Overview of LNA® Oligonucleotide Synthesis
LNA® oligonucleotides are synthesized using automated solid-phase phosphoramidite

chemistry, a method widely adopted for standard DNA and RNA synthesis.[5][6] The process

involves the sequential addition of phosphoramidite building blocks to a growing

oligonucleotide chain attached to a solid support, typically controlled pore glass (CPG).[5][7]

While the fundamental steps are similar to DNA synthesis, the incorporation of LNA®
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monomers requires modifications to the standard protocols to ensure high coupling efficiency

and final product purity.[1][6]

Key Features of LNA® Synthesis:
Compatibility: LNA® phosphoramidites can be incorporated into DNA or RNA sequences to

create chimeric oligonucleotides.[6][8]

Enhanced Stability: The incorporation of LNA® monomers significantly increases the melting

temperature (Tm) of the resulting duplex.[1][9]

Longer Coupling Times: LNA® phosphoramidites are sterically bulkier than standard DNA

phosphoramidites, necessitating longer coupling times to achieve optimal reaction efficiency.

[1][6]

Experimental Protocols
Materials and Reagents

LNA® phosphoramidites (A, C, G, T/U) and corresponding DNA/RNA phosphoramidites

Solid support (e.g., Controlled Pore Glass - CPG)

Anhydrous acetonitrile

Activator solution (e.g., 5-Ethylthio-1H-tetrazole)

Capping reagents (Cap A and Cap B)

Oxidizing solution (Iodine in THF/water/pyridine)

Deblocking solution (e.g., Trichloroacetic acid in dichloromethane)

Cleavage and deprotection solution (e.g., concentrated aqueous ammonia or a mixture of

ammonia and methylamine)

Purification columns and buffers (HPLC or PAGE)

LNA® Phosphoramidite Preparation
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LNA® phosphoramidites are typically supplied as stable powders and should be dissolved in

anhydrous acetonitrile to the desired concentration (e.g., 0.1 M) immediately before use on the

DNA synthesizer.[1] It is crucial to use anhydrous solvents to prevent phosphoramidite

hydrolysis, which would lead to failed couplings. Some modified LNA® phosphoramidites may

require a co-solvent like THF for complete dissolution.[1]

Automated Solid-Phase Synthesis Cycle
The synthesis is performed on an automated DNA synthesizer, following a cyclical four-step

process for each monomer addition.

The 5'-dimethoxytrityl (DMT) protecting group is removed from the support-bound nucleoside

by treatment with an acid solution (e.g., trichloroacetic acid in dichloromethane).[7] This

exposes the 5'-hydroxyl group for the subsequent coupling reaction.

The LNA® phosphoramidite, pre-activated by an activator solution (e.g., 5-Ethylthio-1H-

tetrazole), is coupled to the free 5'-hydroxyl group of the growing oligonucleotide chain.[5] Due

to the steric hindrance of LNA® monomers, a longer coupling time is required compared to

standard DNA phosphoramidites.[1][6]

Any unreacted 5'-hydroxyl groups are "capped" by acetylation using capping reagents (e.g.,

acetic anhydride and N-methylimidazole).[7] This prevents the formation of failure sequences

(n-1 mers).

The newly formed phosphite triester linkage is oxidized to a more stable phosphate triester

linkage using an oxidizing solution, typically iodine in the presence of water and a weak base

like pyridine.[7]

This four-step cycle is repeated for each nucleotide to be added to the sequence.

Cleavage and Deprotection
Following the completion of the synthesis, the oligonucleotide is cleaved from the solid support,

and the protecting groups on the nucleobases and phosphate backbone are removed.[10][11]

[12]
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Cleavage from Support: The solid support is treated with concentrated aqueous ammonia or

an ammonia/methylamine mixture (AMA) at room temperature to cleave the ester linkage

holding the oligonucleotide to the support.[10][13]

Base and Phosphate Deprotection: The resulting solution, containing the oligonucleotide, is

heated to remove the protecting groups from the exocyclic amines of the nucleobases and

the cyanoethyl groups from the phosphate backbone.[11][12] The specific time and

temperature depend on the type of protecting groups used.[13] For oligonucleotides

containing sensitive modifications, milder deprotection conditions may be necessary.[10]

Purification
Crude LNA® oligonucleotides contain the full-length product as well as truncated sequences

and other synthesis-related impurities.[14][15] Purification is essential to obtain a product of

high purity for most applications.[14]

High-Performance Liquid Chromatography (HPLC): This is a common method for purifying

LNA® oligonucleotides.[16][17]

Reverse-Phase (RP-HPLC): Separates based on hydrophobicity. It is effective for DMT-on

purification, where the hydrophobic DMT group allows for strong retention of the full-length

product.

Anion-Exchange (AEX-HPLC): Separates based on charge. This method is highly effective

at resolving full-length sequences from shorter failure sequences due to the difference in

the number of phosphate groups.[16][18]

Polyacrylamide Gel Electrophoresis (PAGE): This method separates oligonucleotides based

on size and can provide high-purity products, especially for longer oligonucleotides.[16][17]

After purification, the oligonucleotide is desalted and lyophilized to yield the final product.

Data Presentation
Table 1: LNA® Oligonucleotide Synthesis Parameters
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Parameter
Standard DNA
Synthesis

LNA®
Oligonucleotide
Synthesis

Rationale for
Difference

Coupling Time 60-120 seconds 180-300 seconds

LNA®

phosphoramidites are

sterically hindered,

requiring longer

reaction times for

efficient coupling.[1]

Activator Tetrazole
5-Ethylthio-1H-

tetrazole or DCI

More potent activators

are often used to drive

the coupling reaction

to completion.

Deprotection
Standard ammonia

treatment

Standard or mild

deprotection

Dependent on the

presence of sensitive

labels or

modifications.[10]

Table 2: Typical Purity and Yield of LNA®
Oligonucleotides

Purification Method
Typical Purity of
Full-Length
Product

Expected Yield Applications

Desalting 50-70% High
PCR primers, crude

screening

RP-HPLC >85% Moderate
Probes, antisense

oligonucleotides

AEX-HPLC >95% Moderate
Therapeutics, high-

specificity applications

PAGE >95% Low to Moderate

RNA-LNA® chimeras,

demanding

applications

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 10 Tech Support

https://www.glenresearch.com/reports/gr16-24
https://blog.biosearchtech.com/oligonucleotide-synthesis-basics-key-takeaways-for-post-synthesis-processing
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15599669?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Purity and yield are dependent on the length and sequence of the oligonucleotide.

Quality Control
The quality of the synthesized LNA® oligonucleotide should be assessed using the following

methods:

Mass Spectrometry (MS): To confirm the molecular weight of the final product.

HPLC or Capillary Electrophoresis (CE): To determine the purity of the oligonucleotide.[19]

UV Spectrophotometry: To quantify the final yield of the oligonucleotide.[17]

Visualizations
Diagram 1: LNA® Monomer Structure

Structure of an LNA® Nucleotide Monomer

lna_img

Click to download full resolution via product page

Caption: Chemical structure of an LNA® monomer showing the methylene bridge.

Diagram 2: Automated LNA® Oligonucleotide Synthesis
Workflow
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Caption: The cyclical workflow of solid-phase LNA® oligonucleotide synthesis.
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Diagram 3: Post-Synthesis Processing Logical Flow
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Crude Oligo in Solution

Purification Required?

Desalting

No

HPLC Purification
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PAGE Purification

Yes

Final Purified LNA® Oligo

Click to download full resolution via product page

Caption: Decision-making workflow for post-synthesis processing of LNA® oligos.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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